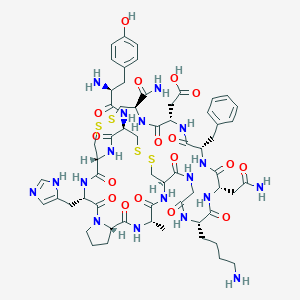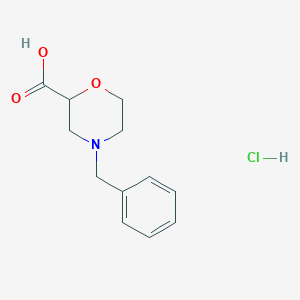
2-Decanone
概要
説明
2-Decanone is a methyl ketone that is decane in which the methylene hydrogens at position 2 are replaced by an oxo group . It is a natural product found in Humulus lupulus, Zea mays, and other organisms . It can be found in meats, dairy products and eggs, fruits (banana, mountain papaya, berries), vegetables (potato, mushroom, endive, soya bean, chayote, kumazase), and grains such as maize, rice, and oats .
Synthesis Analysis
2-Decanone can be synthesized by reacting 2-decanol with permanganic acid and copper sulfate in DCM . It has also been used in the synthesis of brushed block copolymers via conjugation through an acid-labile hydrazone linker to poly (ethylene glycol)-poly (aspartate hydrazide) block copolymers .
Molecular Structure Analysis
The molecular formula of 2-Decanone is C10H20O . The structure is available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The molecular weight of 2-Decanone is 156.2652 . It is a constituent of the essential oil of Ruta chalepensis L., which is used in the production of food, drugs, and perfumery .
科学的研究の応用
Synthesis of Brushed Block Copolymers
2-Decanone is utilized in the synthesis of brushed block copolymers. It is conjugated through an acid-labile hydrazone linker to poly(ethylene glycol)-poly(aspartate hydrazide) block copolymers, which are significant in various pharmaceutical and biomedical applications due to their unique structural properties .
Solvent for Pharmaceuticals and Agrochemicals
As a solvent, 2-Decanone plays a critical role in the synthesis process of pharmaceuticals and agrochemicals. Its solvent properties help dissolve other substances during chemical reactions and formulations .
Perfumery
In the fragrance industry, 2-Decanone is used for its scent profile. It contributes to the creation of perfumes, adding a subtle depth and complexity to fragrances .
Fumigant Activity
This compound has been found to possess strong fumigant activity against pests like the maize weevil, making it valuable in agricultural pest control strategies .
Synthesis Methodology
The synthesis of 2-Decanone can be achieved by reacting 2-decanol with permanganic acid and copper sulfate in dichloromethane (DCM), which is an important process in organic chemistry research .
Gas Phase Kinetics Database
2-Decanone’s data is included in the NIST Gas Phase Kinetics Database, indicating its relevance in kinetic studies and reaction mechanism analysis .
Safety And Hazards
2-Decanone is slightly toxic by ingestion . It is a flammable liquid and when heated to decomposition it emits acrid smoke and irritating vapors . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNGDIORYACQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022104 | |
| Record name | 2-Decanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline], Liquid, Liquid; Fatty peachy, aldehyde-like aroma | |
| Record name | 2-Decanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2479 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Decanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Decanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2050/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
210.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Decanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
[ChemIDplus] 71 °C | |
| Record name | 2-Decanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2479 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.0768 mg/mL at 25 °C, Insoluble in water; soluble in fats and oils, Insoluble (in ethanol) | |
| Record name | 2-Decanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Decanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2050/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.821-0.831 (20°) | |
| Record name | 2-Decanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2050/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Decanone | |
CAS RN |
693-54-9 | |
| Record name | 2-Decanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Decanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Decanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Decanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX543OLT0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Decanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14 °C | |
| Record name | 2-Decanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Decanone has the molecular formula C10H20O and a molecular weight of 156.27 g/mol.
A: Yes, researchers have used various spectroscopic techniques to characterize 2-Decanone. These include UV-visible spectroscopy [], FTIR spectroscopy [], GC-MS [, , , , , , ], and NMR spectroscopy []. These techniques provide information about the compound's structure, functional groups, and purity.
A: Yes, 2-Decanone has been used as a starting material in the synthesis of other chemicals. For example, it can be used to synthesize asymmetrical methyl-branched chiral ketones []. It has also been used as a precursor in the synthesis of γ,γ-dimethyl α-methylene-γ-butyrolactone and 1-oxa-spiro[4,5]methylene-3-decanone [].
A: Research has shown that 2-Decanone reacts with PdCl2 in methanol under a CO atmosphere to yield primarily acyclic diesters and some acyclic chloro-substituted monoesters []. This reaction involves CO insertion and highlights the potential for 2-Decanone to participate in palladium-catalyzed carbonylation reactions.
A: Studies using Tetrahymena pyriformis showed that the hydrophobic nature of 2-Decanone leads to changes in the lag phase of growth, suggesting an interaction with the plasma membrane []. Additionally, pre-exposure to low concentrations of 2-Decanone led to acclimation and reduced lag phases when exposed to higher concentrations, indicating potential for adaptation mechanisms in microorganisms [].
ANone: Common techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Widely used to identify and quantify 2-Decanone in complex mixtures, such as food products [, , , ] and environmental samples [].
- Solid Phase Microextraction (SPME) coupled with GC-MS: This method is employed to extract and analyze volatile compounds, including 2-Decanone, from various matrices [, ].
- Headspace Sorptive Extraction (HSSE) combined with Thermal Desorption-GC-MS (TDS-GC-MS): This technique is useful for analyzing volatile microbial metabolites, including 2-Decanone, in complex samples like metalworking fluids [].
A: While specific studies on 2-Decanone's degradation pathways are limited within the provided research, its presence in essential oils of plants like Ruta chalepensis [, , ] suggests potential for biodegradation and interaction with natural ecosystems.
ANone: Key resources include:
- Analytical Instrumentation: GC-MS systems equipped with appropriate detectors and data analysis software are crucial for the identification and quantification of 2-Decanone [, , , , , , ].
- Bioassay facilities: For investigating the biological activity of 2-Decanone, facilities for culturing microorganisms [] and conducting insect bioassays [] are essential.
- Chemical synthesis and characterization tools: Tools for organic synthesis, purification, and spectroscopic characterization are necessary for studying 2-Decanone's chemical properties and its use in synthetic applications [, , , ].
A: While specific historical milestones are not explicitly mentioned in the provided research, the diverse applications of 2-Decanone, ranging from biodegradation studies [] to insect repellency research [] and flavor analysis in food science [, , , ], highlight its long-standing relevance in various scientific disciplines.
ANone: The provided research highlights the interdisciplinary nature of 2-Decanone studies:
- Chemistry and Biology: Studies on the biodegradation of 2-Decanone by Pseudomonas strains [] combine microbiological techniques with analytical chemistry for characterizing the degradation process.
- Chemistry and Agriculture: Research on the insecticidal and repellent properties of 2-Decanone and related compounds [] has implications for pest control in agriculture.
- Chemistry and Food Science: The identification of 2-Decanone as a volatile compound in various food products, including Lanzhou beef bouillons [], demonstrates its relevance to flavor and aroma research in food science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B165238.png)





![[5-(Pyridin-4-yl)thiophen-2-yl]methanol](/img/structure/B165254.png)



